

Theoretical Frontiers of 9,10-Diaryl Anthracene Compounds: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

Cat. No.: B022847

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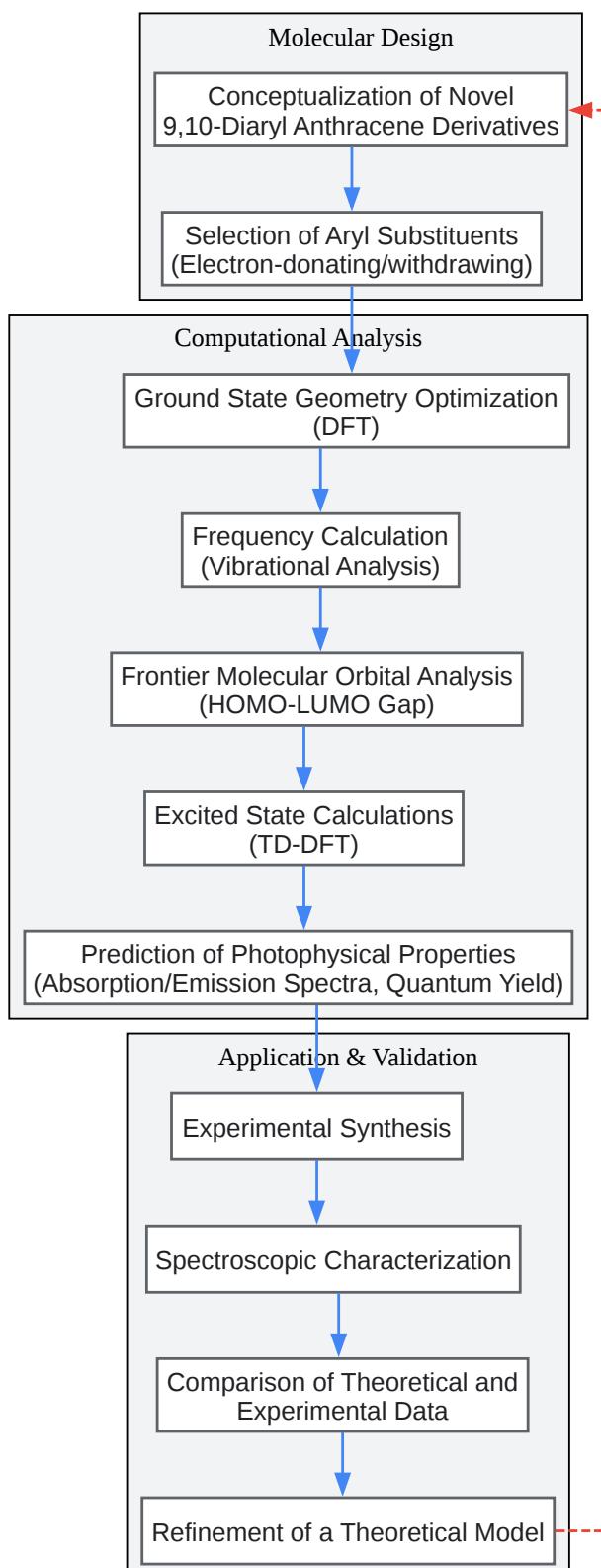
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental landscape of 9,10-diaryl anthracene compounds. These molecules, characterized by their robust aromatic core and tunable peripheral substituents, are at the forefront of materials science and medicinal chemistry research. Their unique photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. Furthermore, their rigid structure serves as a versatile scaffold for the design of targeted therapeutics. This document details the computational methodologies used to predict their behavior, the synthetic protocols for their creation, and their emerging roles in drug development, with a focus on the inhibition of key signaling pathways.

Core Concepts: A Theoretical Overview

The electronic and photophysical properties of 9,10-diaryl anthracene derivatives are largely governed by the nature of the aryl substituents at the 9 and 10 positions. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding these properties. Key parameters investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the energies of excited states. These calculations provide insights into the absorption and emission characteristics, quantum yields, and the potential for applications in optoelectronics.

A general workflow for the theoretical investigation of these compounds is outlined below.



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A generalized workflow for the theoretical study of 9,10-diaryl anthracene compounds.

Data Presentation: Photophysical and Electronic Properties

The following tables summarize key quantitative data from theoretical and experimental studies on various 9,10-diaryl anthracene derivatives.

Table 1: Photophysical Properties of Selected 9,10-Diaryl Anthracene Derivatives

Compound	Substituent(s)	Solvent	Absorption Max (λ _{abs} , nm)	Emission Max (λ _{em} , nm)	Quantum Yield (Φ _f)	Reference
9,10-Diphenylanthracene	Phenyl	Cyclohexane	373	426	~1.0	[1] [2]
9,10-Bis(4-methoxyphenyl)anthracene	4-Methoxyphenyl	CH ₂ Cl ₂	-	< 477	> 0.52	[3]
9,10-Bis(4-formylphenyl)anthracene	4-Formylphenyl	CH ₂ Cl ₂	-	< 477	> 0.52	[3]
9,10-Bis(perfluorobenzyl)anthracene	Perfluorobenzyl	Cyclohexane	-	416	0.85	[4]
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene	Phenyl, 4-(Trifluoromethyl)phenyl	-	-	-	High	[1]
4-(10-Phenylanthracen-9-yl)benzonitrile	Phenyl, 4-Cyanophenyl	-	-	-	High	[1]
9,10-Di(thiophen-2-yl)-2-	Thiophen-2-yl	-	-	-	< 0.10	[1]

yl)anthracene

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Table 2: Theoretical Data for Selected Anthracene Derivatives

Compound	Method	Basis Set	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Reference
Anthracene (en-1)	DFT/TD-DFT	-	-	-	-	[4]
1,5-Diethylanthracene (en-2)	DFT/TD-DFT	-	-	-	-	[4]
1,5-Divinylanthracene (en-3)	DFT/TD-DFT	-	-	-	-	[4]
1,5-Diphenylanthracene (en-4)	DFT/TD-DFT	-	-	-	-	[4]
(2E)-1-(Anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one	DFT (B3LYP)	6-31G(d,p) / 6-31G+(d,p)	-	-	-	

Experimental Protocols

Synthesis of 9,10-Diaryl Anthracenes

The synthesis of 9,10-diaryl anthracenes is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 9,10-Diphenylanthracene

This protocol is a generalized procedure based on literature reports.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 9,10-Dibromoanthracene
- Phenylboronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) solution)
- Solvent system (e.g., Toluene/THF or DMF)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Organic solvents for extraction and chromatography (e.g., Diethyl ether, Hexane, Dichloromethane)

Procedure:

- To a reaction flask, add 9,10-dibromoanthracene, phenylboronic acid (typically 2.2-2.5 equivalents), and the palladium catalyst (typically 1-5 mol%).
- Add the solvent system (e.g., a mixture of toluene, THF, and 2M aqueous Na₂CO₃).
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for the specified reaction time (typically 2.5-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 9,10-diphenylanthracene.

Protocol 2: Heck Reaction for the Synthesis of 9,10-Divinyl Anthracene Derivatives

This protocol is a generalized procedure based on literature reports.[\[9\]](#)[\[10\]](#)

Materials:

- 9,10-Dibromoanthracene
- Alkene (e.g., ethyl acrylate)
- Palladium catalyst (e.g., trans-Bis(acetato)bis[o-(di-*o*-tolylphosphino)benzyl]dipalladium(II))
- Base (e.g., Sodium acetate trihydrate)
- Anhydrous solvent (e.g., N,N-dimethylformamide (DMF))
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Organic solvents for extraction and chromatography

Procedure:

- In a reaction vessel, combine 9,10-dibromoanthracene, the alkene (typically in excess), the palladium catalyst, and the base.

- Add the anhydrous solvent.
- Seal the vessel and purge with an inert gas.
- Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
- Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Computational Methodology

Protocol 3: DFT and TD-DFT Calculations of Photophysical Properties

This protocol outlines a general approach for the theoretical calculation of the electronic and photophysical properties of 9,10-diaryl anthracene compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Software:

- A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

- Molecular Structure Input: Build the 3D structure of the 9,10-diaryl anthracene molecule of interest using a molecular modeling program.
- Ground State Geometry Optimization:
 - Perform a geometry optimization of the ground state (S0) using DFT.
 - A common functional used is B3LYP.

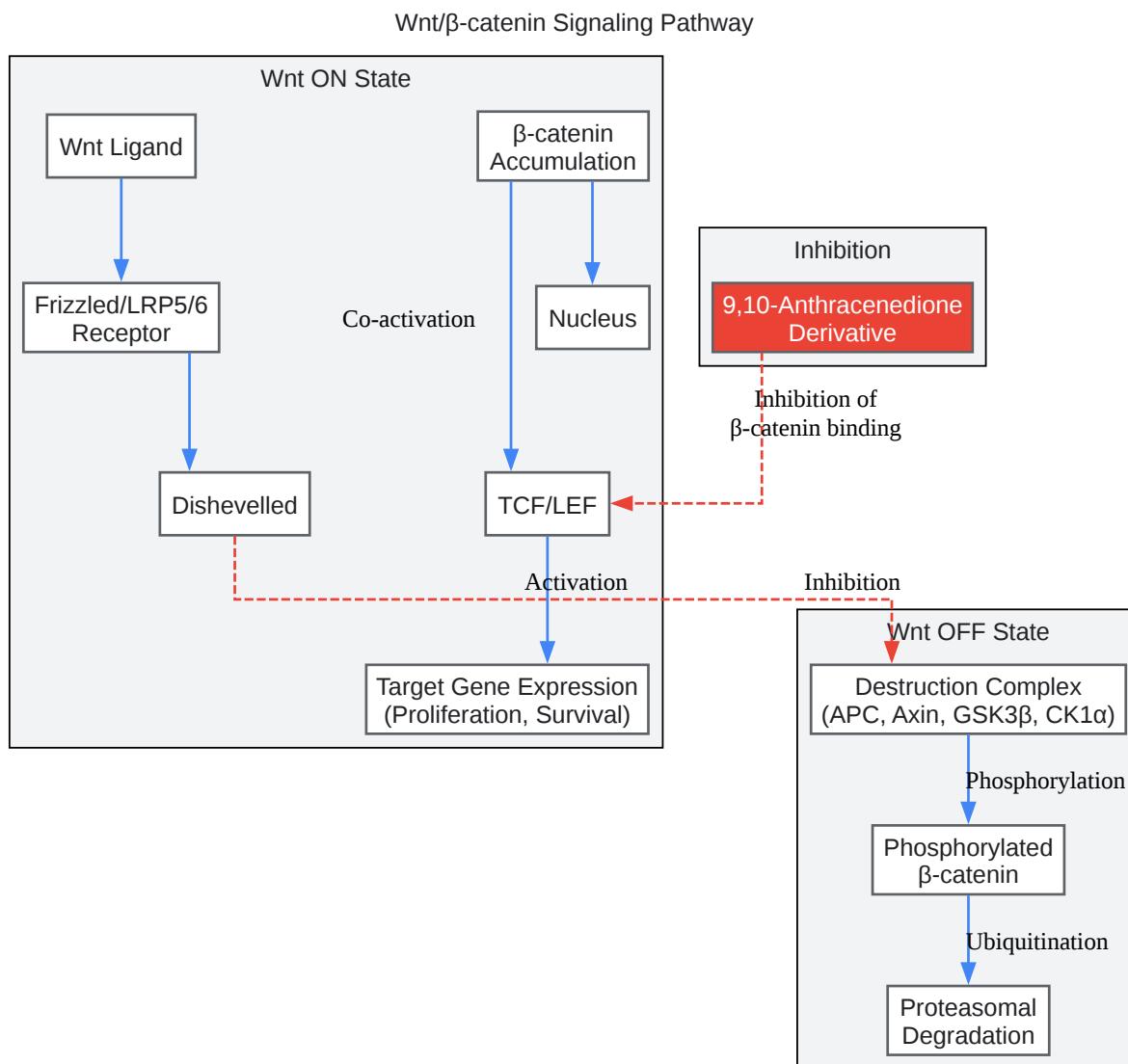
- A suitable basis set, such as 6-311G(d,p), should be employed.
- Include a solvent model (e.g., Polarizable Continuum Model - PCM) if calculations are to be performed in solution.
- Frequency Calculation:
 - Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides thermodynamic data.
- Frontier Molecular Orbital Analysis:
 - From the optimized ground state calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.
- Excited State Calculations:
 - Perform single-point energy calculations on the optimized ground-state geometry using TD-DFT to determine the vertical excitation energies and oscillator strengths for the lowest singlet excited states.
 - The same functional and basis set as the ground state optimization are typically used.
- Excited State Geometry Optimization:
 - To calculate emission properties, perform a geometry optimization of the first singlet excited state (S1) using TD-DFT.
- Emission Energy Calculation:
 - Perform a single-point energy calculation on the optimized S1 geometry to determine the emission energy.
- Analysis of Results:
 - Analyze the calculated absorption and emission energies, oscillator strengths, and the molecular orbitals involved in the electronic transitions to understand the photophysical properties of the molecule.

Applications in Drug Development

Certain derivatives of 9,10-diaryl anthracene, particularly the 9,10-anthracenediones, have shown promise as inhibitors of signaling pathways implicated in cancer. One such pathway is the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin Signaling Pathway and its Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.^{[3][14]} Its aberrant activation is a hallmark of many cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Small molecule inhibitors can target various components of this pathway.^{[15][16][17]} Some anthracene-9,10-dione derivatives have been identified as inhibitors that may interfere with the interaction between β-catenin and its transcriptional co-activators.



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Inhibition of the Wnt/β-catenin pathway by 9,10-anthracenedione derivatives.

Cellular Imaging

The inherent fluorescence of many 9,10-diaryl anthracene derivatives makes them suitable for use as fluorescent probes in cellular imaging.[18][19] Their lipophilic nature allows for cell membrane permeability, and modifications to the aryl substituents can be used to target specific organelles or cellular components. The development of aggregation-induced emission (AIE) active 9,10-diaryl anthracene derivatives has further enhanced their utility in biological imaging by providing bright fluorescence in the aggregated state within cells.[19]

Conclusion

The theoretical study of 9,10-diaryl anthracene compounds, in conjunction with targeted synthesis and biological evaluation, continues to unveil new opportunities in materials science and drug discovery. The predictive power of computational chemistry allows for the rational design of molecules with tailored photophysical and biological properties. As synthetic methodologies become more refined and our understanding of the complex biological pathways deepens, the potential for these versatile compounds to address challenges in both technology and medicine will undoubtedly expand.

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